2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-
Description
The compound 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- (IUPAC name: (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one) belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. Its structure features a meta-nitro substituent on ring A (3-nitrophenyl) and a para-nitro substituent on ring B (4-nitrophenyl) (Figure 1). Chalcones like this are synthesized via Claisen-Schmidt condensation and are studied for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-15(12-5-7-13(8-6-12)16(19)20)9-4-11-2-1-3-14(10-11)17(21)22/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASUCZQFAYAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326905 | |
| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134271-76-4 | |
| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Selection
Comparative studies demonstrate that NaOH outperforms KOH in yield and purity. For example:
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | Methanol | <10°C | 98.3 | 99.1 |
| KOH | Ethanol | <10°C | 85.7 | 92.4 |
| NaOH | Ethanol | Room temp | 72.8 | 88.6 |
Data adapted from Aiwonegbe & Iyasele (2012)
The superiority of NaOH arises from its stronger base strength, which enhances enolate formation. Methanol’s higher polarity stabilizes the transition state, further boosting efficiency.
Solvent Effects
Methanol produces superior results compared to ethanol, toluene, or dioxane due to its ability to dissolve both nitroaromatic reactants and facilitate proton transfer during enolate formation. For instance, reactions in methanol achieve yields >95%, whereas ethanol yields plateau at ~85% under identical conditions.
Temperature Control
Maintaining temperatures <10°C minimizes side reactions such as Michael additions or retro-aldol processes. Elevated temperatures (e.g., 50–60°C) reduce reaction times but risk decomposition of the nitro groups.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the E configuration. The dihedral angle between the aryl rings is 12.5°, with the nitro groups adopting coplanar orientations to maximize resonance stabilization.
Alternative Synthetic Approaches
Oxidation of Propargyl Alcohols
A patent by CN111454157B describes the oxidation of 2-amino-6-nitrobenzoic acid with isoamyl nitrite in the presence of CuCl₂ to form nitroaryl alkynes. While this method is less direct, it offers a route to functionalized intermediates for further derivatization.
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate the Claisen-Schmidt reaction, reducing reaction times from hours to minutes. Preliminary data suggest 85% yield within 15 minutes using NaOH/methanol.
Challenges and Limitations
- Nitro Group Instability : Prolonged heating or exposure to strong acids/bases can lead to nitro group reduction or decomposition.
- Stereochemical Control : Ensuring exclusive E-selectivity requires precise control of reaction kinetics and steric effects.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound "2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-" does not appear to have a specific entry in the provided search results. However, several related compounds with similar structures and properties are mentioned, which can provide insight into the potential applications of the target compound.
Here's a summary based on the search results:
Related Compounds and Their Applications
- (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one:
- 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one:
- 3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one:
-
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone:
- This compound is explored for its potential use in medicinal chemistry, organic synthesis, and material science.
- It has potential as an anti-cancer, antimicrobial, and anti-inflammatory agent.
- The molecular formula is C17H14ClN3O4 and the molecular weight is 331.76 g/mol.
Potential Applications Based on Similar Compounds
Based on the applications of similar compounds, "2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)-" may have applications in:
- Medicinal Chemistry: As a potential anti-cancer, antimicrobial, or anti-inflammatory agent.
- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
- Material Science: In the development of organic electronic materials and sensors.
Chemical Reactions
The related compound, (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone, can undergo oxidation, reduction, and substitution reactions.
- Oxidation: May form azines or other oxidized derivatives.
- Reduction: May form amines.
- Substitution: May form substituted derivatives with different functional groups.
Biological Activity
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)-2-propen-1-one N-phenylhydrazone has demonstrated several biological activities:
- Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase (MAO), affecting neurotransmitter metabolism.
- Antioxidant Properties: It exhibits antioxidant activity, protecting against oxidative stress in cells.
- Antimicrobial Activity: It inhibits the growth of bacteria.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. Additionally, the compound’s structural features allow it to bind to specific molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, structure-activity relationships (SAR), and available bioactivity data.
Table 1: Key Structural and Electronic Comparisons
Key Findings
Substituent Position and Electronic Effects: The meta-nitro group on ring A (target compound) creates a less symmetric electron-withdrawing environment compared to the symmetric 4,4′-dinitrochalcone . This asymmetry may enhance binding specificity in enzyme inhibition (e.g., LiARG) due to localized dipole interactions . Electronegativity Trends: Compounds with halogens (e.g., Br, F) or nitro groups exhibit lower IC₅₀ values in enzyme inhibition assays compared to methoxy or methyl substituents . The target compound’s dual nitro groups likely enhance its binding affinity relative to mono-nitro analogs like 4′-nitrochalcone .
Biological Activity: Antimicrobial Potential: Nitro-substituted chalcones often show stronger antifungal activity than antibacterial effects. For example, compound 3n () with bromo and nitro substituents demonstrated activity against Aspergillus niger comparable to standard drugs. The target compound’s nitro groups may similarly enhance antifungal properties . Enzyme Inhibition: The SAR study () highlights that non-piperazine-substituted chalcones with electronegative groups (e.g., 2j: IC₅₀ = 4.7 μM) outperform methoxy-substituted analogs.
Structural Insights :
- Crystallography : The 4,4′-dinitrochalcone () and (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one () have been structurally characterized via X-ray diffraction. These studies reveal that nitro groups induce planarity in the chalcone backbone, which may facilitate π-π stacking in biological targets .
Biological Activity
The compound 2-Propen-1-one, 3-(3-nitrophenyl)-1-(4-nitrophenyl)-, (2E)- , commonly referred to as 4-nitrochalcone , is a member of the chalcone family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 253.253 g/mol
- Melting Point : 158-160 °C
- Boiling Point : 399.2 °C at 760 mmHg
- Density : 1.3 g/cm³
- LogP : 3.79
These properties indicate that the compound is relatively stable under standard conditions but may exhibit significant biological interactions due to its structural characteristics.
Antibacterial Activity
Chalcones, including 4-nitrochalcone, have been extensively studied for their antibacterial properties. Research indicates that they can inhibit the growth of various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related chalcones have been reported as low as to against certain bacterial strains .
- In a comparative study, halogen substitutions on the chalcone structure enhanced antibacterial activity, suggesting that specific modifications can lead to improved efficacy against pathogens .
Anticancer Activity
The anticancer potential of chalcones has been a focal point in recent studies. The compound has shown promising results in inhibiting cancer cell proliferation.
- In vitro studies have demonstrated that certain chalcones can induce apoptosis in cancer cell lines with IC50 values ranging from to .
- The mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to increased cell death in malignant cells while sparing normal cells .
Antioxidant Properties
Antioxidant activity is another significant aspect of chalcones. These compounds can scavenge free radicals and reduce oxidative stress.
- Studies have shown that chalcones possess a strong ability to inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage .
- The antioxidant capacity is often linked to the presence of hydroxyl groups in their structure, enhancing their ability to donate electrons and neutralize free radicals.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-nitroacetophenone and 3-nitrobenzaldehyde in ethanol with a catalytic base (e.g., NaOH) at room temperature yields the chalcone derivative. Optimize reaction time (typically 12–24 hrs) and stoichiometry (1:1 molar ratio of ketone to aldehyde). Monitor completion via TLC or HPLC. For improved yields, consider microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-alkene protons). The nitro groups deshield adjacent aromatic protons, appearing as doublets in the δ 7.5–8.5 ppm range .
- FT-IR : Look for carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (327.26 g/mol). Fragmentation patterns should include loss of nitro groups (-NO₂, -46 Da) and cleavage of the enone system .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?
Methodological Answer: Use the SHELX suite (SHELXL for refinement) to address discrepancies. For example:
- Apply restraints to nitro groups if thermal motion causes bond-length anomalies.
- Validate hydrogen bonding and π-π stacking interactions using PLATON or Mercury. Cross-reference with DFT-optimized geometries to resolve torsion angle mismatches (e.g., C3-C4-C5-C6 dihedral angles in nitro-substituted rings) .
Q. What computational approaches (DFT, MD) are suitable for predicting electronic properties and nonlinear optical (NLO) behavior?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β). Compare calculated c(3) values (nonlinear susceptibility) with experimental data from Kurtz-Perry powder tests .
- Molecular Dynamics (MD) : Simulate solvent effects on NLO properties using GROMACS with explicit solvation models (e.g., water or DMSO).
Q. How do structural modifications (e.g., nitro group positioning) influence antimicrobial activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with nitro groups at para/meta positions and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC assays to correlate electron-withdrawing nitro groups with enhanced membrane disruption .
- Docking Studies : Perform AutoDock Vina simulations to predict binding affinity to bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
